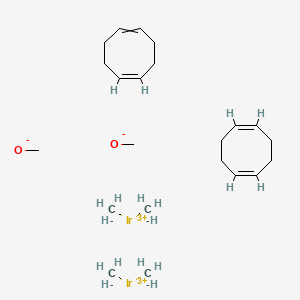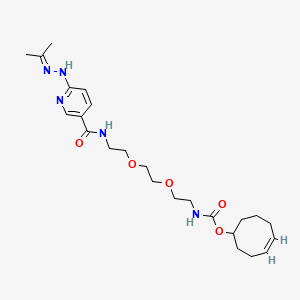
HyNic-PEG2-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is particularly valuable for the selective labeling and modification of biomolecules such as proteins, peptides, and nucleic acids in research and diagnostic applications . The hydrazinonicotinamide group provides a specific site for covalent attachment to aldehyde or ketone-containing biomolecules, while the polyethylene glycol spacer enhances solubility and biocompatibility. The trans-cyclooctene group enables subsequent bioorthogonal reactions with tetrazines, allowing for specific and rapid labeling or modification of target molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-TCO involves several steps. The hydrazinonicotinamide group is first synthesized and then linked to a polyethylene glycol chain. The final step involves the attachment of the trans-cyclooctene group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
HyNic-PEG2-TCO undergoes several types of chemical reactions, including:
Bioorthogonal Reactions: The trans-cyclooctene group reacts with tetrazines in an inverse electron demand Diels-Alder reaction (iEDDA), which is highly specific and rapid.
Covalent Attachment: The hydrazinonicotinamide group forms covalent bonds with aldehyde or ketone-containing biomolecules, creating stable hydrazone linkages.
Common Reagents and Conditions
Reagents: Tetrazines for bioorthogonal reactions, aldehydes, and ketones for covalent attachment.
Conditions: Mild temperatures, typically in aqueous or organic solvents, depending on the specific reaction.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is covalently attached to target biomolecules, enabling their selective labeling and modification .
Aplicaciones Científicas De Investigación
HyNic-PEG2-TCO has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of HyNic-PEG2-TCO involves its ability to form covalent bonds with specific biomolecules. The hydrazinonicotinamide group reacts with aldehyde or ketone groups to form stable hydrazone linkages. The trans-cyclooctene group undergoes bioorthogonal reactions with tetrazines, enabling rapid and specific labeling or modification of target molecules . These reactions are highly specific and do not interfere with other biological processes, making this compound an ideal tool for bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
HyNic-PEG2-FA: A similar compound used in radiolabeling for tumor imaging.
HyNic-PEG2-NHS: Another bioconjugation reagent with similar properties but different functional groups.
Uniqueness
HyNic-PEG2-TCO is unique due to its combination of hydrazinonicotinamide, polyethylene glycol, and trans-cyclooctene groups. This combination allows for highly specific and rapid bioorthogonal reactions, making it particularly valuable for applications requiring precise and efficient labeling or modification of biomolecules .
Propiedades
Fórmula molecular |
C24H37N5O5 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |
Clave InChI |
FQSCUAUGUCLBSR-ONEGZZNKSA-N |
SMILES isomérico |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |
SMILES canónico |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


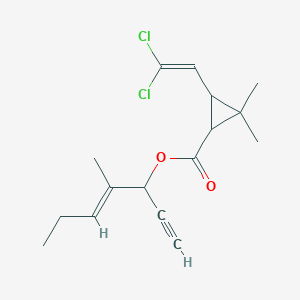
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)

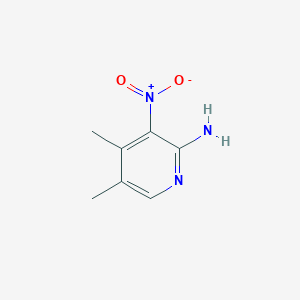



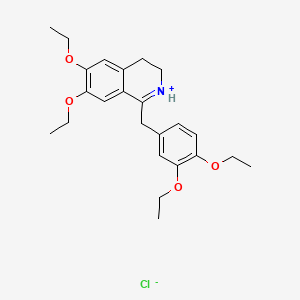
![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
